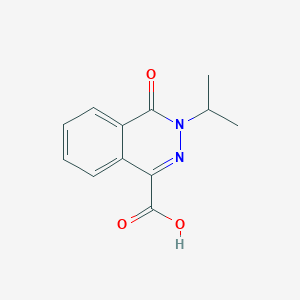

4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of phthalazine, which is a heterocyclic compound . It contains a carboxylic acid group, which is a common functional group in biochemistry, and a propan-2-yl (or isopropyl) group, which is a type of alkyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-component reactions . These reactions are efficient and often used in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

Typically, compounds with a carboxylic acid group are polar and can form hydrogen bonds. The presence of the isopropyl group may give the compound some degree of non-polarity .Scientific Research Applications

Biotechnological Synthesis and Application

4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid derivatives, as part of the broader category of oxo- and hydroxy-carboxylic acids, are of significant interest in organic synthesis. These compounds are challenging to introduce through chemical reactions, especially with stereoselectivity. Biotechnological methods offer a "green" alternative for their production, using robust and genetically modified microorganisms capable of converting renewable raw materials into a wide spectrum of products. These microbiologically produced acids serve as new building blocks in the synthesis of hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids, contributing to pharmaceutical research and total synthesis efforts (Aurich et al., 2012).

Catalytic Organic Transformations

Palladium-catalyzed oxidative carbonylation reactions utilize derivatives of this compound, such as prop-2-ynyl alpha-ketoesters and alpha-ketoamides, to synthesize heterocyclic compounds including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions, performed under specific conditions, showcase the versatility of these compounds in facilitating the formation of complex molecules with potential application in drug development and material science (Bacchi et al., 2005).

Anti-HIV Activity

Certain derivatives of this compound have been designed and synthesized for their potential HIV integrase inhibitory activity. These compounds, bearing sulfamido, carboxylamido, benzimidazole, and benzothiazole substituents, represent a promising direction in the development of new therapeutic agents against HIV (Xu et al., 2009).

Magnetic and Electric Properties in Coordination Polymers

Coordination polymers synthesized with heterocyclic nitrogen ligands and multidentate organic acid, including derivatives of this compound, demonstrate interesting magnetic and electric properties. These materials could have applications in magnetic storage devices, sensors, and electronic devices, reflecting the intersection of organic chemistry and materials science (Yang et al., 2020).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-oxo-3-propan-2-ylphthalazine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7(2)14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMMXXFRGQLXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2854095.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2854096.png)

![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854100.png)

![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2854101.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2854109.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide](/img/structure/B2854110.png)

![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)

![2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2854117.png)